molecular formula C11H10BrN3 B1528195 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile CAS No. 1420800-19-6

7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile

Cat. No.: B1528195
CAS No.: 1420800-19-6
M. Wt: 264.12 g/mol
InChI Key: DIYQLTZBWMFQBD-UHFFFAOYSA-N
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Description

7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzodiazole derivatives with brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the nitrile group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-ethyl-2-methylbenzimidazole-5-carbonitrile
  • 7-Bromo-1-ethyl-2-methylbenzothiazole-5-carbonitrile

Uniqueness

7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group within its structure. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

7-bromo-1-ethyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-3-15-7(2)14-10-5-8(6-13)4-9(12)11(10)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYQLTZBWMFQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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